![molecular formula C25H25FN2O B5120468 {2,8-dimethyl-4-[(2-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(3-fluorophenyl)methanone](/img/structure/B5120468.png)
{2,8-dimethyl-4-[(2-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(3-fluorophenyl)methanone
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Overview
Description
{2,8-dimethyl-4-[(2-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(3-fluorophenyl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with multiple functional groups, including methyl, amino, and fluorophenyl groups. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
The synthesis of {2,8-dimethyl-4-[(2-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(3-fluorophenyl)methanone involves several steps. The synthetic route typically starts with the preparation of the quinoline core, followed by the introduction of the various substituents. Common reagents used in the synthesis include anhydrides, alkali, and various organic solvents. The reaction conditions often involve cyclization, condensation, and rearrangement reactions to achieve the desired structure .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Substitution: The fluorophenyl group can be involved in substitution reactions, where different substituents can be introduced under specific conditions.
Common reagents used in these reactions include palladium catalysts, hydride sources, and water radical cations. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
{2,8-dimethyl-4-[(2-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(3-fluorophenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which {2,8-dimethyl-4-[(2-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(3-fluorophenyl)methanone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application of the compound.
Comparison with Similar Compounds
Similar compounds to {2,8-dimethyl-4-[(2-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(3-fluorophenyl)methanone include:
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: This compound is used as a plasticizer and has a different core structure but shares some functional group similarities.
Properties
IUPAC Name |
[2,8-dimethyl-4-(2-methylanilino)-3,4-dihydro-2H-quinolin-1-yl]-(3-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN2O/c1-16-8-4-5-13-22(16)27-23-14-18(3)28(24-17(2)9-6-12-21(23)24)25(29)19-10-7-11-20(26)15-19/h4-13,15,18,23,27H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYFNNANEGSSCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC(=C2N1C(=O)C3=CC(=CC=C3)F)C)NC4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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